2-Methylsulfanyl-Acetamidine
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Overview
Description
2-Methylsulfanyl-Acetamidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of acetamidine and has a methylsulfanyl group attached to it. This molecule has been found to exhibit several interesting properties that make it a valuable tool in various research fields.
The synthesis of 2-Methylsulfanyl-Acetamidine involves the reaction of acetamidine with methylsulfonyl chloride. The reaction is catalyzed by a base such as triethylamine, and the product is obtained in good yields. The synthesis method is relatively simple and can be easily scaled up for larger quantities.
Scientific research application
2-Methylsulfanyl-Acetamidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to several therapeutic benefits.
Mechanism of action
The mechanism of action of 2-Methylsulfanyl-Acetamidine involves the formation of a covalent bond with the active site of the target enzyme. This covalent bond leads to the irreversible inhibition of the enzyme, thereby preventing its activity. The methylsulfanyl group attached to the molecule plays a crucial role in the formation of this covalent bond.
Biochemical and physiological effects
The biochemical and physiological effects of 2-Methylsulfanyl-Acetamidine depend on the target enzyme that it inhibits. For example, inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of monoamine oxidase can lead to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can improve mood and reduce symptoms of depression.
Advantages and limitations for lab experiments
One of the main advantages of using 2-Methylsulfanyl-Acetamidine in lab experiments is its high potency and specificity towards target enzymes. This allows for precise control over the biochemical and physiological effects of the molecule. However, one of the limitations of using this molecule is its irreversible inhibition of the target enzyme, which can make it difficult to study the effects of enzyme reactivation.
Future directions
There are several future directions for research involving 2-Methylsulfanyl-Acetamidine. One potential area of research is the development of more potent and selective inhibitors of target enzymes. Another area of research is the study of the long-term effects of enzyme inhibition and the potential for the development of side effects. Additionally, the potential therapeutic applications of this molecule in the treatment of various diseases such as Alzheimer's and Parkinson's disease warrant further investigation.
properties
IUPAC Name |
2-methylsulfanylethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-6-2-3(4)5/h2H2,1H3,(H3,4,5) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXQJGJVWOCNPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403066 |
Source
|
Record name | 2-Methylsulfanyl-Acetamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfanyl-Acetamidine | |
CAS RN |
105324-23-0 |
Source
|
Record name | 2-(Methylthio)ethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105324-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylsulfanyl-Acetamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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